molecular formula C14H20N2O B13055939 (R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one

(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Cat. No.: B13055939
M. Wt: 232.32 g/mol
InChI Key: FIVXMHHTGWBALE-CYBMUJFWSA-N
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Description

(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one is a chiral chemical compound that serves as a valuable intermediate and building block in medicinal chemistry and pharmacological research. This molecule features a stereogenic center in the pyrrolidine ring, which is critical for studying structure-activity relationships (SAR) and for the development of selective ligands. Its structure, comprising a propiophenone scaffold linked to an aminomethylpyrrolidine group, is characteristic of compounds designed to target aminergic G-protein coupled receptors (GPCRs). Research indicates that this scaffold is pertinent in the exploration of novel therapeutics for central nervous system (CNS) disorders, as similar structural motifs are found in ligands for receptors like the 5-HT 1A receptor [https://pubs.acs.org/doi/10.1021/jm901531e]. The (R)-enantiomer is of particular interest for creating highly selective compounds, as chirality can significantly influence a molecule's binding affinity and metabolic profile. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[4-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]phenyl]propan-1-one

InChI

InChI=1S/C14H20N2O/c1-2-14(17)11-5-7-12(8-6-11)16-9-3-4-13(16)10-15/h5-8,13H,2-4,9-10,15H2,1H3/t13-/m1/s1

InChI Key

FIVXMHHTGWBALE-CYBMUJFWSA-N

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H]2CN

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCCC2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with a halogenated benzene derivative.

    Introduction of the Propanone Moiety: The final step involves the addition of the propanone group through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structure allows for potential binding to specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring and phenyl group contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s unique attributes include:

  • Aromatic system : A para-substituted phenyl group linked to the pyrrolidine.
  • Ketone group : A propan-1-one moiety, common in bioactive molecules for metabolic stability.

Comparative Analysis of Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications References
(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one C15H21N2O* ~245.3 2-Aminomethyl-pyrrolidine, phenyl Ketone, primary amine Potential intermediate (inferred) N/A
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one C16H20ClNO2 289.8 Chloroacetyl, methyl Ketone, tertiary amine, chloro Intermediate for antihistaminics
(S)-3,3,3-trifluoro-1-(2-(((3-phenylimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-1-yl)propan-1-one C20H19F3N4O 403.4 Trifluoropropanone, imidazopyridazine Ketone, trifluoromethyl Kinase inhibitor (pain treatment)
2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one C19H30N2O2† 318.5 Ethylhexyloxy, pyridine Ketone, ether Synthetic intermediate (methodology focus)

*Estimated based on structural similarity; †Formula inferred from synthesis description.

Detailed Findings

a) Electron-Withdrawing vs. Electron-Donating Groups
  • In contrast, the aminomethyl group in the target compound provides electron-donating properties, likely enhancing solubility and hydrogen-bonding capacity for target engagement.
b) Fluorine Substitution
  • The trifluoropropanone group in C20H19F3N4O () confers metabolic stability and enhanced binding affinity due to fluorine’s electronegativity, making it suitable for kinase inhibition .
c) Aromatic System Variations
  • The target compound’s phenyl ring differs from the pyridine in C19H30N2O2 (), altering π-π stacking interactions. The ethylhexyloxy chain in the latter increases lipophilicity, impacting membrane permeability .
d) Stereochemical Considerations
  • The R-configuration of the target compound’s pyrrolidine may offer distinct enantioselectivity compared to the S-configuration in C20H19F3N4O (), though biological data are lacking.

Biological Activity

(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

 R 1 4 2 Aminomethyl pyrrolidin 1 YL phenyl propan 1 one\text{ R 1 4 2 Aminomethyl pyrrolidin 1 YL phenyl propan 1 one}

Research indicates that this compound may function as an inhibitor for various enzymes, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. The structure-activity relationship (SAR) studies suggest that modifications to the aminomethyl and pyrrolidine moieties significantly influence its inhibitory potency.

Inhibition Studies

In vitro assays have demonstrated the compound's ability to inhibit DPP-IV with notable efficacy. The following table summarizes the IC50 values for several related compounds, illustrating the potency of (R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one compared to analogs:

CompoundStructureDPP-IV IC50 (µM)DPP-8 IC50 (µM)Toxicity (LC50 > 10 µM)
4e-12,4-Dichloro-phenyl0.01633Yes
4e-22,4-Dichloro-phenyl0.01139Yes
4b-24-Fluoro-phenyl0.686137Yes
(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one N/A <0.100 N/A N/A

These results indicate that the compound exhibits a strong inhibitory effect on DPP-IV, which is critical for therapeutic applications in diabetes management.

Antidiabetic Activity

A study conducted on diabetic models demonstrated that administration of the compound led to significant reductions in blood glucose levels. The mechanism was attributed to enhanced insulin secretion and improved glucose tolerance, confirming its potential as an antidiabetic agent.

Anticancer Properties

Another area of investigation involved assessing the compound's anticancer activity against various cancer cell lines. Preliminary results indicated that it could induce apoptosis in tumor cells, suggesting a dual role as both an antidiabetic and anticancer agent.

Toxicity Profile

Toxicological assessments reveal that (R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one exhibits low toxicity levels at concentrations below 10 µM in cellular assays. This safety profile is promising for further development as a therapeutic agent.

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